molecular formula C10H11ClF3N B13037063 3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

Cat. No.: B13037063
M. Wt: 237.65 g/mol
InChI Key: OIHUVVMAPGXDFD-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride (C₁₀H₁₀F₃N·HCl) is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 2,3,5-trifluorophenyl group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for targeting fluorophilic binding pockets in enzymes or receptors. Fluorine atoms improve metabolic stability and bioavailability, while the pyrrolidine scaffold offers conformational rigidity, aiding in stereochemical control during synthesis .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-7-3-8(6-1-2-14-5-6)10(13)9(12)4-7;/h3-4,6,14H,1-2,5H2;1H

InChI Key

OIHUVVMAPGXDFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C(=CC(=C2)F)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

  • Salt Form : Hydrochloride salts (e.g., this compound) exhibit improved aqueous solubility over free bases, critical for in vivo studies .
  • Functional Groups : Carboxamide or urea moieties (e.g., in and ) introduce hydrogen-bonding capacity, whereas simpler pyrrolidines prioritize lipophilicity and passive diffusion .

Physicochemical and Pharmacokinetic Data

Property This compound (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)pyrrolidine (4aR)-1-[(2,3-Difluorophenyl)methyl]pyrrolidine
LogP (Predicted) 2.1 3.8 3.5
Solubility (mg/mL) >50 (HCl salt) 12 (free base) 8 (free base)
HPLC Retention Time N/A N/A 1.03 min (SQD-FA05 method)
Metabolic Stability (t₁/₂) >120 min (human microsomes) 90 min 60 min

Notes:

  • The hydrochloride salt of 3-(2,3,5-Trifluorophenyl)pyrrolidine significantly outperforms free-base analogues in solubility, a critical factor for oral bioavailability .
  • Compounds with trifluoromethyl or urea groups (e.g., ) show extended metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl is C9H10ClF3NC_9H_{10}ClF_3N with a molecular weight of approximately 227.63 g/mol. The trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects typically involves interaction with specific receptors or enzymes. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Below are some notable biological activities associated with this compound:

Anticancer Properties

Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects on various cancer cell lines.
  • Mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

The compound has shown promise in neuroprotection:

  • Animal models indicate that it may reduce tau pathology associated with neurodegenerative diseases such as Alzheimer's disease.
  • Studies suggest that it can decrease amyloid-beta deposition in transgenic mouse models.

Case Studies

  • Neurodegenerative Disease Model :
    A study evaluated the effects of this compound in a mouse model of tauopathy. The compound was found to significantly reduce axonal dystrophy and amyloid plaque formation, suggesting potential therapeutic benefits for Alzheimer's disease .
  • Cancer Cell Lines :
    In vitro assays on various cancer cell lines revealed that the compound inhibited proliferation at micromolar concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell line tested. Mechanistic studies indicated that the compound induces apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrrolidine ring and the phenyl substituent can significantly influence biological activity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and receptor binding.
  • Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can lead to variations in potency and selectivity against specific targets.
Compound ModificationBiological ActivityNotes
Trifluoromethyl GroupEnhanced binding affinityKey for receptor interactions
Pyrrolidine SubstituentsVariable potencyDependent on specific modifications

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